molecular formula C8H7BrF2O B1349797 4-(Difluoromethoxy)benzyl bromide CAS No. 3447-53-8

4-(Difluoromethoxy)benzyl bromide

Cat. No. B1349797
CAS RN: 3447-53-8
M. Wt: 237.04 g/mol
InChI Key: IFNMJBFIRKAQBT-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzyl bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 237.04 g/mol .


Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)benzyl bromide is C8H7BrF2O . The InChI code is 1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 . The canonical SMILES representation is C1=CC(=CC=C1CBr)OC(F)F .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethoxy)benzyl bromide are not available, it is known to be an important intermediate in organic synthesis .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)benzyl bromide is a liquid at 20 degrees Celsius . It has a molecular weight of 237.04 g/mol . The compound has a topological polar surface area of 9.2 Ų and a complexity of 124 .

Scientific Research Applications

Solvent-Free Side Chain Oxidation

A process has been developed for the oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde. This involves forming either 4-t-butylbenzyl bromide or 4-t-butylbenzal bromide using a photolytic HBr/H2O2 route without solvent. This method shows high efficiency in converting all the substrate and consuming all hydrogen peroxide at this stage of the reaction (Jones et al., 1998).

Benzylic Brominations in Organic Chemistry

Benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene have been performed with photochemical activation. This system offers clean, rapid, and high-yielding reactions, replacing conventional, more toxic solvents (Suarez et al., 2009).

Reactions with Transition Metal Complexes

Tetrafluorobenzyne reacts with transition metal complexes in the presence of decomposing “(pentafluorophenyl)magnesium bromide” in dioxane. This technique has shown potential in synthesizing various benzyne “adducts” with transition metals, demonstrating a valuable synthetic method (Roe & Massey, 1970).

Aryne Route to Naphthalenes

1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, generated from 1-bromo-(trifluoromethoxy)benzenes, can be intercepted with furan to produce cycloadducts. This route offers a method to produce 1- and 2-(trifluoromethoxy)naphthalenes and their derivatives, showcasing the versatility of benzyl bromides in complex organic syntheses (Schlosser & Castagnetti, 2001).

Electrochemical Bromination

The electrochemical bromination of 4-methoxy toluene by two-phase electrolysis yields products like 3-bromo 4-methoxy benzyl bromide. This method highlights the potential for selective bromination in organic synthesis using electrochemical techniques (Kulangiappar et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMJBFIRKAQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371759
Record name 4-(Difluoromethoxy)benzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID70371759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)benzyl bromide

CAS RN

3447-53-8
Record name 4-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

270 g of 4-difluoromethoxytoluene in 800 ml of CCl4 were initially introduced and 300 g of N-bromo-succinimide were added. After adding a pinch of azobisisobutyronitrile, the mixture was heated to the reflux temperature. After 8hours, it was cooled, the insoluble succinimide was filtered off and the residue on the filter was washed with CCl4. The carbon tetrachloride was distilled off from the reaction solution and the crude product was purified by fractional distillation. 250 g of 4-difluoromethoxy-benzyl bromide were obtained. Boiling point=82°-5° C./0.4 mm Hg; nD20 =1.5200.
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